molecular formula C21H24N2O4S B11295250 N-{1-(furan-2-ylmethyl)-4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1H-pyrrol-2-yl}propanamide

N-{1-(furan-2-ylmethyl)-4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1H-pyrrol-2-yl}propanamide

Cat. No.: B11295250
M. Wt: 400.5 g/mol
InChI Key: RZZMRQWFALMGLI-UHFFFAOYSA-N
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Description

N-{1-(furan-2-ylmethyl)-4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1H-pyrrol-2-yl}propanamide is a complex organic compound with a unique structure that includes a furan ring, a pyrrole ring, and a sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-(furan-2-ylmethyl)-4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1H-pyrrol-2-yl}propanamide typically involves multiple steps. One common method includes the reaction of furan-2-ylmethylamine with 4-methylbenzenesulfonyl chloride under controlled conditions to form an intermediate compound. This intermediate is then reacted with 4,5-dimethyl-1H-pyrrole-2-carboxylic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-{1-(furan-2-ylmethyl)-4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1H-pyrrol-2-yl}propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring yields furan-2-carboxylic acid, while reduction of the sulfonyl group produces the corresponding sulfide .

Scientific Research Applications

N-{1-(furan-2-ylmethyl)-4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1H-pyrrol-2-yl}propanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{1-(furan-2-ylmethyl)-4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1H-pyrrol-2-yl}propanamide involves its interaction with specific molecular targets. The furan and pyrrole rings allow it to bind to enzymes and receptors, modulating their activity. The sulfonyl group enhances its solubility and stability, facilitating its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{1-(furan-2-ylmethyl)-4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1H-pyrrol-2-yl}propanamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of both furan and pyrrole rings, along with the sulfonyl group, makes it a versatile compound for various applications .

Properties

Molecular Formula

C21H24N2O4S

Molecular Weight

400.5 g/mol

IUPAC Name

N-[1-(furan-2-ylmethyl)-4,5-dimethyl-3-(4-methylphenyl)sulfonylpyrrol-2-yl]propanamide

InChI

InChI=1S/C21H24N2O4S/c1-5-19(24)22-21-20(28(25,26)18-10-8-14(2)9-11-18)15(3)16(4)23(21)13-17-7-6-12-27-17/h6-12H,5,13H2,1-4H3,(H,22,24)

InChI Key

RZZMRQWFALMGLI-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NC1=C(C(=C(N1CC2=CC=CO2)C)C)S(=O)(=O)C3=CC=C(C=C3)C

Origin of Product

United States

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